molecular formula C4H2BrNO2S B1283395 4-Bromo-1,3-thiazole-2-carboxylic acid CAS No. 88982-82-5

4-Bromo-1,3-thiazole-2-carboxylic acid

Cat. No.: B1283395
CAS No.: 88982-82-5
M. Wt: 208.04 g/mol
InChI Key: AYUAEJPYEJEHJN-UHFFFAOYSA-N
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Description

4-Bromo-1,3-thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C4H2BrNO2S and its molecular weight is 208.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-1,3-thiazole-2-carboxylic acid and its derivatives have been synthesized through various methods, demonstrating their importance in chemical research. For instance, Zhou Zhuo-qiang (2009) described an improved method for synthesizing 2-Bromo-Thiazole-4-Carboxylic Acid, showcasing the compound's relevance in organic synthesis (Zhou Zhuo-qiang, 2009).
  • Another study by Baker and Williams (2003) explored the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates, utilizing ultrasonic and thermally mediated methods, indicating the versatility of thiazole derivatives in synthetic chemistry (Baker & Williams, 2003).

Biological Activities

  • Fengyun et al. (2015) synthesized a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives and evaluated their fungicidal and antivirus activities, demonstrating the compound's potential in developing new strategies for fungi and virus control (Fengyun et al., 2015).
  • Sapijanskaitė-Banevič et al. (2020) synthesized thiazole derivatives and assessed their antibacterial properties, further highlighting the potential of this compound derivatives in antimicrobial research (Sapijanskaitė-Banevič et al., 2020).

Material Science Applications

  • Tanaka et al. (2015) described the preparation of fluorescent materials from derivatives of 2-furylthiazole-4-carboxylic acid, showcasing the application of thiazole derivatives in the development of photoluminescent materials (Tanaka et al., 2015).

Safety and Hazards

The safety information for 4-Bromo-1,3-thiazole-2-carboxylic acid includes a GHS07 pictogram and a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled .

Biochemical Analysis

Biochemical Properties

4-Bromo-1,3-thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme inhibition and activation . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their function and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, facilitating its binding to target molecules. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution.

Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUAEJPYEJEHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568549
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-82-5
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,3-thiazole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To the solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in Et2O (1000 mL) was added n-BuLi (90 mL, 2.5 M, 1.1 eq.) at −78° C. dropwise and it was stirred for one hour. The reaction solution was poured into dry CO2 at −78° C. and the reaction mixture was warmed to the room temperature. TLC and LCMS showed the reaction was complete. It was quenched with water (100 ml). The Et2O phase was removed. The aqueous phase was adjusted to pH to 2-3 and extracted with ethyl acetate. The organic phase was dried, filtered and concentrated to obtain 4-bromothiazole-2-carboxylic acid. 1HNMR (400 MHz, DMSO): δ 8.23 (1H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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